11-Hexadecen-7-yn-1-ol, acetate, (11E)- is a chemical compound notable for its role in various biological and industrial applications. It is classified as an alkyne and an acetate derivative, characterized by a long carbon chain with a triple bond and an acetate functional group. This compound is often studied for its potential uses in pheromone synthesis and as a building block in organic chemistry.
The compound is sourced primarily from synthetic routes due to its specific structural features that are less commonly found in natural products. It falls under the category of alkynes due to the presence of a carbon-carbon triple bond, and it is classified as an acetate because of the ester functional group derived from acetic acid. The IUPAC name for this compound is [(E)-hexadec-11-en-7-ynyl] acetate, with a molecular formula of C18H30O2 and a molecular weight of 278.4 g/mol .
The synthesis of 11-Hexadecen-7-yn-1-ol, acetate typically involves multi-step processes that can include several key reactions:
In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control purposes .
The molecular structure of 11-Hexadecen-7-yn-1-ol, acetate can be represented using various notations:
InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-9,12-17H2,1-2H3/b7-6+
This notation describes the connectivity and stereochemistry of the compound.
Property | Value |
---|---|
CAS Number | 53042-78-7 |
Molecular Formula | C18H30O2 |
Molecular Weight | 278.4 g/mol |
IUPAC Name | [(E)-hexadec-11-en-7-ynyl] acetate |
InChI Key | APXMIZDFQAAIJF-VOTSOKGWSA-N |
11-Hexadecen-7-yn-1-ol, acetate can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 11-Hexadecen-7-yn-1-ol, acetate involves its interaction with biological receptors or enzymes that modulate various biochemical pathways. The specific targets depend on the context in which the compound is applied, such as in pheromone signaling or therapeutic applications .
The physical properties include:
The chemical properties encompass:
The compound's stability under various conditions (temperature, light) is crucial for its application in biological systems and industrial processes.
11-Hexadecen-7-yn-1-ol, acetate has diverse applications in scientific research:
This compound exemplifies the intersection of organic chemistry and biological applications, making it a subject of ongoing research and industrial interest.
CAS No.: 13444-85-4
CAS No.: 24470-33-5
CAS No.: 29870-99-3
CAS No.: 1607439-32-6
CAS No.: 133894-35-6
CAS No.: 52711-91-8